molecular formula C12H22N2O3S2 B5404756 4-{[1-(ethylsulfonyl)-3-piperidinyl]carbonyl}thiomorpholine

4-{[1-(ethylsulfonyl)-3-piperidinyl]carbonyl}thiomorpholine

Cat. No.: B5404756
M. Wt: 306.4 g/mol
InChI Key: VPXZJXREFAKSOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{[1-(ethylsulfonyl)-3-piperidinyl]carbonyl}thiomorpholine, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is a key enzyme in the B-cell receptor (BCR) signaling pathway, which is essential for the survival and proliferation of B-cells. TAK-659 has shown promising results in preclinical studies as a potential treatment for various B-cell malignancies, including chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL).

Mechanism of Action

4-{[1-(ethylsulfonyl)-3-piperidinyl]carbonyl}thiomorpholine binds to the ATP-binding site of BTK, preventing its activation and downstream signaling. This results in the inhibition of B-cell proliferation and survival, as well as the suppression of cytokine production and immune cell activation.
Biochemical and Physiological Effects
This compound has been shown to induce apoptosis in B-cells, as well as inhibit their proliferation and migration. In addition, this compound has been shown to suppress the production of cytokines and chemokines, including IL-6, IL-10, and TNF-α, which are involved in the pathogenesis of B-cell malignancies.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4-{[1-(ethylsulfonyl)-3-piperidinyl]carbonyl}thiomorpholine is its potency and selectivity for BTK, which allows for effective inhibition of BCR signaling and B-cell proliferation. However, this compound has also been shown to have off-target effects on other kinases, such as JAK2 and FLT3, which may limit its therapeutic potential.

Future Directions

Future research on 4-{[1-(ethylsulfonyl)-3-piperidinyl]carbonyl}thiomorpholine should focus on its clinical efficacy and safety in patients with B-cell malignancies. In addition, studies on the combination of this compound with other targeted therapies, such as venetoclax and lenalidomide, may provide new treatment options for patients with refractory or relapsed disease. Finally, further investigation into the molecular mechanisms of this compound and its effects on the tumor microenvironment may lead to the development of more effective and personalized treatments for B-cell malignancies.

Synthesis Methods

The synthesis of 4-{[1-(ethylsulfonyl)-3-piperidinyl]carbonyl}thiomorpholine involves several steps, including the preparation of the starting materials, the formation of the thiomorpholine ring, and the introduction of the piperidine and ethylsulfonyl groups. The final product is obtained as a white solid with a purity of over 99%.

Scientific Research Applications

4-{[1-(ethylsulfonyl)-3-piperidinyl]carbonyl}thiomorpholine has been extensively studied in preclinical models of B-cell malignancies, including CLL, NHL, and Waldenstrom macroglobulinemia (WM). In these studies, this compound has shown potent and selective inhibition of BTK, leading to the suppression of BCR signaling and the induction of apoptosis in B-cells.

Properties

IUPAC Name

(1-ethylsulfonylpiperidin-3-yl)-thiomorpholin-4-ylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O3S2/c1-2-19(16,17)14-5-3-4-11(10-14)12(15)13-6-8-18-9-7-13/h11H,2-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPXZJXREFAKSOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCCC(C1)C(=O)N2CCSCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.